Melting Point Differentiation: Solid-Phase Handling and Purification Advantage
The target compound exhibits a melting point of 56–58 °C , which is significantly lower than the 4,6-dichloro analog (95–99 °C) and the 4,6-dimethyl analog (83–84 °C) , yet substantially higher than the 4,6-unsubstituted 2-phenylpyrimidine (37–41 °C) and the 2-unsubstituted 4,6-dimethoxypyrimidine (33 °C) . This intermediate melting range offers a practical advantage: the compound is a free-flowing crystalline solid at ambient temperature (unlike low-melting analogs that may oil out or sinter), while its melting point is low enough to permit melt-based purification or formulation without the energy input required for high-melting analogs such as the 4,6-dichloro derivative.
| Evidence Dimension | Melting point (differential scanning calorimetry / capillary method) |
|---|---|
| Target Compound Data | 56–58 °C |
| Comparator Or Baseline | 4,6-Dichloro-2-phenylpyrimidine: 95–99 °C; 4,6-Dimethyl-2-phenylpyrimidine: 83–84 °C; 2-Phenylpyrimidine: 37–41 °C; 4,6-Dimethoxypyrimidine: 33 °C |
| Quantified Difference | Δ = –39 to –27 °C vs. 4,6-dichloro analog; Δ = –27 to –25 °C vs. 4,6-dimethyl analog; Δ = +19 to +17 °C vs. 2-phenylpyrimidine; Δ = +23 to +25 °C vs. 4,6-dimethoxypyrimidine (no 2-Ph) |
| Conditions | Literature-reported melting points from commercial supplier certificates of analysis and database entries; measured by standard capillary or DSC methods. |
Why This Matters
A melting point in the 56–58 °C range enables reliable solid handling at ambient lab conditions while avoiding the cold-storage requirements often needed for low-melting analogs, reducing procurement-to-experiment logistical burden.
